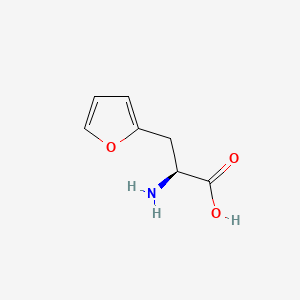
DIMETHYLSILYL (T-BUTYLAMIDO)(CYCLOPENTADIENYL) TITANIUM DICHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride: is an organometallic compound with the chemical formula
C15H27Cl2NSiTi
. This compound is notable for its use as a catalyst in various chemical reactions, particularly in the field of polymer chemistry. It is a white crystalline solid that is soluble in non-polar solvents like benzene and toluene.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride typically involves the reaction of titanium tetrachloride with a ligand precursor. One common method includes the following steps:
Preparation of Ligand Precursor: The ligand precursor, such as dimethylsilyl (t-butylamido)(cyclopentadienyl), is synthesized by reacting cyclopentadiene with a silylating agent like dimethylchlorosilane in the presence of a base.
Formation of the Titanium Complex: The ligand precursor is then reacted with titanium tetrachloride in an inert atmosphere, typically under nitrogen or argon, to form the desired titanium complex.
The reaction conditions often involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and products safely.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other anions or neutral ligands.
Oxidation and Reduction: The titanium center can undergo oxidation-reduction reactions, altering its oxidation state and reactivity.
Polymerization: It is widely used as a catalyst in olefin polymerization, facilitating the formation of polymers from monomers like ethylene and propylene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl lithium compounds, Grignard reagents, and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Polymerization: The compound is used in conjunction with co-catalysts like methylaluminoxane (MAO) under inert atmospheres.
Major Products
Substitution Reactions: The products are typically new titanium complexes with different ligands.
Polymerization: The major products are high molecular weight polymers like polyethylene and polypropylene.
Wissenschaftliche Forschungsanwendungen
Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cyclization reactions.
Biology: Research into its potential use in bioconjugation and as a tool for studying biological processes is ongoing.
Medicine: Its role in the synthesis of pharmaceutical intermediates and active compounds is being explored.
Industry: It is used in the production of high-performance polymers and materials with specific properties, such as increased strength or thermal stability.
Wirkmechanismus
The compound exerts its catalytic effects through the coordination of the titanium center with the substrates. The mechanism typically involves:
Activation of the Titanium Center: The titanium center is activated by the co-catalyst, forming an active species.
Substrate Coordination: The substrate molecules coordinate to the titanium center, facilitating the reaction.
Product Formation: The reaction proceeds through a series of steps, leading to the formation of the desired products and regeneration of the active catalyst.
Vergleich Mit ähnlichen Verbindungen
Dimethylsilyl (t-butylamido)(cyclopentadienyl) titanium dichloride is unique compared to other similar compounds due to its specific ligand structure, which imparts distinct reactivity and selectivity. Similar compounds include:
Dimethylsilyl (cyclopentadienyl) titanium dichloride: Lacks the t-butylamido group, resulting in different reactivity.
Tetramethylcyclopentadienyl titanium dichloride: Has a different cyclopentadienyl ligand, affecting its catalytic properties.
Bis(cyclopentadienyl) titanium dichloride:
Each of these compounds has unique properties and applications, making this compound a valuable addition to the toolkit of organometallic chemists.
Eigenschaften
InChI |
InChI=1S/C11H19NSi.2ClH.Ti/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVDIWOAYDCLIH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2NSiTi- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/new.no-structure.jpg)

![O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/structure/B1147448.png)
![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)




![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)

